

Spectroscopic Profile of 1,3,3-Trimethylcyclopropene: A Technical Guide

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Compound of Interest

Compound Name: 1,3,3-Trimethylcyclopropene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3,3-trimethylcyclopropene**. Due to the limited availability of experimentally derived public data for this specific compound, this report combines predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data with experimentally obtained mass spectrometry (MS) data from the National Institute of Standards and Technology (NIST) database. Detailed experimental protocols for obtaining such spectra for a volatile organic compound are also provided.

Spectroscopic Data Summary

The following tables summarize the predicted and experimental spectroscopic data for **1,3,3-trimethylcyclopropene**.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---|
| ~7.0-7.5 | Singlet | 1H | Vinylic C-H |
| ~1.8-2.2 | Singlet | 3H | Vinylic $-\text{CH}_3$ |
| ~1.2-1.5 | Singlet | 6H | Gem-dimethyl ($-\text{C}(\text{CH}_3)_2$) |

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary.

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------------------|
| ~130-140 | Quaternary Vinylic Carbon (C-1) |
| ~110-120 | Vinylic Carbon (C-2) |
| ~20-30 | Quaternary Carbon (C-3) |
| ~15-25 | Vinylic Methyl Carbon |
| ~20-30 | Gem-dimethyl Carbons |

Note: Predicted chemical shifts are based on typical values for similar functional groups. Actual experimental values may vary.

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-------------|---------------------|
| ~3100-3000 | Medium | =C-H Stretch |
| ~2975-2850 | Strong | C-H Stretch (Alkyl) |
| ~1680-1620 | Medium-Weak | C=C Stretch |

Note: Predicted absorption ranges are based on standard IR correlation tables.

Table 4: Mass Spectrometry (Electron Ionization) Data[1]

| m/z | Relative Intensity (%) |
|-----|------------------------|
| 82 | 25 |
| 81 | 15 |
| 67 | 100 |
| 65 | 20 |
| 51 | 25 |
| 41 | 55 |
| 39 | 40 |

Data extracted from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[\[1\]](#)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **1,3,3-trimethylcyclopropene** (approximately 5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR) would be dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) would be used for data acquisition.
- **^1H NMR Acquisition:** Standard proton NMR spectra would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

- **^{13}C NMR Acquisition:** Carbon-13 NMR spectra would be acquired using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) would be necessary. The spectral width would be set to approximately 220 ppm.
- **Data Processing:** The acquired free induction decays (FIDs) would be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts would be referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a volatile liquid like **1,3,3-trimethylcyclopropene**, the simplest method is to place a single drop of the neat liquid between two salt plates (typically NaCl or KBr) to create a thin film.
- **Instrumentation:** A Fourier-transform infrared (FT-IR) spectrometer would be used.
- **Data Acquisition:** A background spectrum of the clean salt plates would be recorded first. Then, the spectrum of the sample would be acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm^{-1} .
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

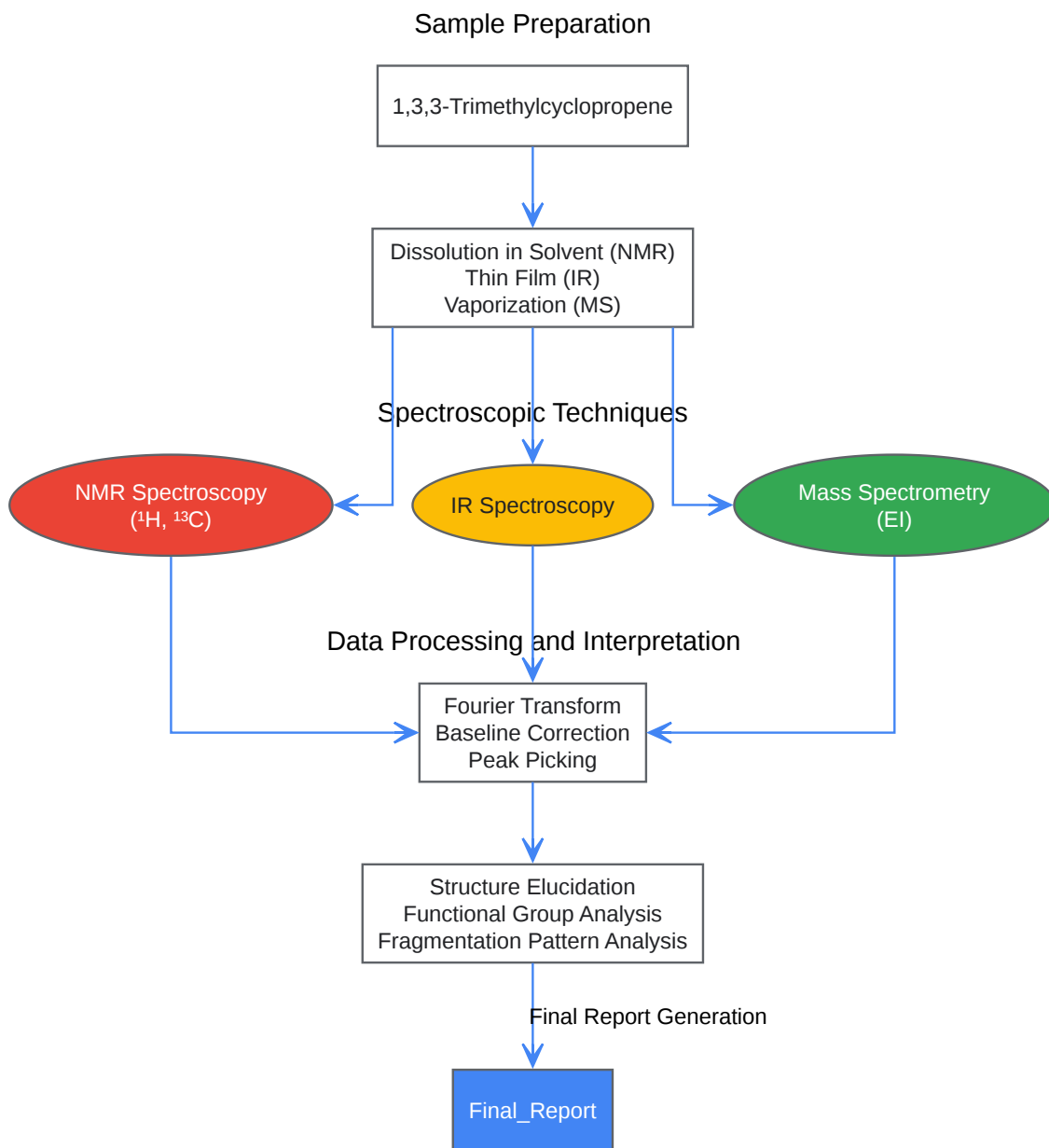
- **Sample Introduction and Ionization:** The volatile sample would be introduced into the mass spectrometer via a gas chromatography (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the ion source of the mass spectrometer. For electron ionization (EI), the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

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Caption: General workflow for spectroscopic analysis.

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References

- 1. 1,3,3-Trimethylcyclopropene [webbook.nist.gov]
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